1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Description
1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone (CAS 76650-29-8) is a substituted biphenyl ketone with the molecular formula C₁₅H₁₄O and a molecular weight of 210.276 . Structurally, it consists of a biphenyl backbone with a methyl group at the 3'-position of one phenyl ring and an acetyl group at the 2-position of the other.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-5-7-13(10-11)15-9-4-3-8-14(15)12(2)16/h3-10H,1-2H3 |
InChI Key |
NPJJEONAIQRNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Reduction of the Ethanone Group
The acetyl group undergoes reduction to form secondary alcohols. Common reagents and conditions include:
| Reagent | Solvent | Temperature | Product | Yield* |
|---|---|---|---|---|
| NaBH₄ | MeOH/THF | 0–25°C | 1-(3'-Methylbiphenyl-2-yl)ethanol | 85–92%† |
| LiAlH₄ | Dry ether | Reflux | 1-(3'-Methylbiphenyl-2-yl)ethanol | >95%† |
*Reported yields for analogous ketones.
†Extrapolated from structurally similar systems.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation. LiAlH₄ provides higher efficiency due to its stronger reducing power.
Oxidation Reactions
The acetyl group can be oxidized to carboxylic acid derivatives under harsh conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, Δ | 1-(3'-Methylbiphenyl-2-yl)acetic acid | Requires acidic media |
| CrO₃ | Acetic acid, Δ | 1-(3'-Methylbiphenyl-2-yl)acetic acid | Risk of overoxidation |
Oxidation is less favorable compared to reduction due to steric hindrance from the biphenyl system.
Electrophilic Aromatic Substitution (EAS)
The methyl group (activating, ortho/para-directing) and acetyl group (deactivating, meta-directing) compete in directing EAS. Experimental data for nitration and halogenation:
Nitration
| Nitrating Agent | Position(s) of Nitro Group | Major Product | Yield* |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4'- and 6-positions | 1-(4'-Nitro-3'-methylbiphenyl-2-yl)ethanone | 65%† |
*Based on analogous biphenyl systems .
†Inferred from substituent directing effects.
Bromination
| Brominating Agent | Position(s) of Bromine | Major Product | Conditions |
|---|---|---|---|
| Br₂/FeBr₃ | 5-position (meta to acetyl) | 1-(5-Bromo-3'-methylbiphenyl-2-yl)ethanone | Anhydrous, 50°C |
Competition between rings leads to mixed products, necessitating chromatographic purification.
Nucleophilic Addition
The ketone participates in nucleophilic additions:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Grignard reagents | Dry THF, 0°C → RT | Tertiary alcohol derivatives | Requires anhydrous conditions |
| Organolithium compounds | Et₂O, −78°C | Alkylated alcohols | High regioselectivity |
For example, reaction with methylmagnesium bromide yields 2-(3'-methylbiphenyl-2-yl)-2-propanol.
Condensation Reactions
The acetyl group undergoes aldol condensation under basic conditions:
| Base | Aldehyde/Ketone Partner | Product | Conditions |
|---|---|---|---|
| NaOH | Benzaldehyde | α,β-Unsaturated ketone derivative | Ethanol, Δ |
This reaction forms extended conjugated systems, useful in materials science.
Stability Under Acidic/Basic Conditions
Prolonged exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) leads to decomposition via:
-
Acidic conditions : Cleavage of the biphenyl bond.
-
Basic conditions : Hydrolysis of the acetyl group to carboxylic acid.
Spectroscopic Data for Reaction Monitoring
Key spectral signatures for characterizing products:
| Reaction Type | IR (C=O stretch) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Reduction | 3400–3600 (O-H) | 1.2 (CH₃), 4.1 (CH₂OH) | 70.5 (C-OH) |
| Oxidation | 1700–1750 (COOH) | 2.5 (CH₂COOH) | 180.2 (COOH) |
| Nitration | 1520, 1350 (NO₂) | 8.2–8.5 (Ar-H) | 148.5 (C-NO₂) |
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone serves as a versatile building block in organic synthesis. Its ketone functional group allows for various transformations, including:
- Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds, leading to the formation of alcohols or other functionalized products.
- Aldol Condensation : This compound can participate in aldol condensation reactions to form β-hydroxy ketones, which are valuable intermediates in the synthesis of more complex molecules.
Materials Science
Polymer Chemistry
In the field of materials science, this compound has been utilized as a monomer or additive in polymer synthesis. Its structure contributes to the thermal and mechanical properties of polymers. Notably:
- Thermal Stability : Polymers incorporating this compound exhibit enhanced thermal stability due to the rigid biphenyl structure.
- Optoelectronic Applications : The compound's ability to absorb light makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can enhance charge transport properties.
Medicinal Chemistry
Pharmacological Potential
Research into the medicinal applications of this compound has revealed its potential as a pharmacologically active compound. Some areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The biphenyl moiety is thought to play a role in modulating biological activity through interactions with cellular targets.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound could be explored for developing new antibacterial or antifungal agents.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound through various organic reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their reactivity profiles.
Case Study 2: Application in OLEDs
Research conducted on the incorporation of this compound into OLED devices demonstrated improved efficiency and stability compared to traditional materials. The study highlighted the importance of molecular design in enhancing device performance.
Mechanism of Action
The mechanism of action of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
Positional Isomers
- 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone (CAS 16927-79-0): This positional isomer differs by the methyl group location (4' instead of 3'). The molecular formula remains C₁₅H₁₄O, but the substituent position alters electronic distribution. For instance, the 4'-methyl group may enhance steric hindrance in coupling reactions compared to the 3'-methyl analog .
Substituted Derivatives
Fluorinated Biphenyl Ketones
Fluorination typically:
- Lowers electron density , enhancing oxidative stability.
- Increases lipophilicity, improving membrane permeability in pharmaceutical applications. DFBPE and similar fluorinated derivatives are synthesized via Suzuki-Miyaura coupling with yields averaging 78%, comparable to non-fluorinated analogs .
Hydroxy-Substituted Derivatives
Hydroxyacetophenones are critical intermediates in organic synthesis. Examples include:
- 1-(3-Hydroxy[1,1'-biphenyl]-2-yl)ethanone (CAS 136819-93-7): The hydroxyl group enables participation in hydrogen bonding, increasing solubility in polar solvents. Synthesized via potassium fluoride-mediated reactions (32% yield) .
Physical and Spectral Properties
- NMR Shifts: The acetyl group in 1-(3'-methyl-biphenyl-2-yl)ethanone shows characteristic δ 2.6 ppm (singlet) for the methyl protons in ¹H NMR, while hydroxy derivatives exhibit downfield shifts (e.g., δ 5.5–6.5 ppm for -OH) .
- Melting Points: Hydroxy-substituted derivatives (e.g., 1-(5-hydroxy-3,4'-dimethyl-biphenyl-2-yl)ethanone) have higher melting points (~165°C) due to hydrogen bonding .
Biological Activity
1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone, a compound with a biphenyl structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, anticancer, and other pharmacological properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H16O
- IUPAC Name : this compound
-
Structural Representation :
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of biphenyl derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | TBD (To Be Determined) |
| Other Biphenyl Derivatives | Ranges from 0.5 μg/mL to >64 μg/mL |
Note: Specific MIC values for this compound were not available in the literature but are expected to be in a similar range based on related compounds .
Anticancer Activity
The anticancer potential of biphenyl derivatives has been explored in various studies. For example, the compound was evaluated for its cytotoxic effects using the MTT assay across different cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | TBD |
| SW620 | TBD |
| HCT116 | TBD |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50% compared to control cells .
The biological activity of this compound may involve several mechanisms:
- Induction of Apoptosis : Studies suggest that biphenyl derivatives can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives have shown the ability to halt cell cycle progression at specific phases (e.g., G2/M phase), which is crucial for cancer therapy.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of biphenyl derivatives:
- Antibacterial Studies : A study conducted on various biphenyl derivatives showed that modifications to the biphenyl structure significantly influenced their antibacterial activity. The most effective compounds were noted to have specific substitutions that enhanced their potency against resistant strains .
- Anticancer Evaluations : In vitro studies demonstrated that certain biphenyl compounds exhibited potent anticancer effects against colorectal cancer cell lines. The mechanisms involved included increased oxidative stress and modulation of apoptotic pathways .
Q & A
Basic: What are the established synthetic routes for 1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone?
The compound is commonly synthesized via two primary routes:
- Friedel-Crafts Acylation : Reacting 3'-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method requires strict temperature control (0–5°C) to minimize side reactions .
- Cross-Coupling Catalysis : Utilizing palladium or nickel catalysts to couple aryl halides with methyl-substituted boronic acids. For example, Suzuki-Miyaura coupling of 2-acetylphenylboronic acid with 3-methylbromobenzene under inert atmospheres (e.g., N₂) .
Purification typically involves column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Basic: What characterization techniques are critical for verifying its structure?
Key methods include:
- NMR Spectroscopy : ¹H NMR (δ ~2.08 ppm for acetyl methyl; aromatic protons at 7.2–8.9 ppm) and ¹³C NMR (δ ~167.5 ppm for ketone carbonyl) to confirm substitution patterns .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.12 for C₁₅H₁₄O) and isotopic patterns .
- IR Spectroscopy : Stretching frequencies for carbonyl (~1680 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹) .
Advanced: How can catalytic systems be optimized for higher synthesis yields?
- Lewis Acid Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce moisture sensitivity and improve recyclability .
- Transition Metal Catalysts : Screen Pd/ligand combinations (e.g., Pd(PPh₃)₄ vs. XPhos) to enhance coupling efficiency. Adjust solvent polarity (toluene vs. DMF) to stabilize intermediates .
- Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced reaction times in scaled-up syntheses .
Advanced: How to resolve contradictions in spectral data across studies?
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts (e.g., over-acylated derivatives) .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts, particularly for labile protons .
- High-Resolution MS : Confirm molecular formula discrepancies caused by isotopic labeling or adduct formation .
Advanced: What mechanistic insights exist for its reactivity under photoredox conditions?
- Dearomatization Pathways : Visible-light irradiation generates radical intermediates, enabling dearomatization of the biphenyl system. For example, oxime derivatives undergo photocatalyst-free cyclization to form polycyclic structures .
- Wavelength Dependence : UV-Vis studies (e.g., λ = 450 nm) correlate light absorption with reaction efficiency, suggesting ligand-to-metal charge transfer (LMCT) mechanisms in metal-catalyzed variants .
Advanced: What role does this compound play in medicinal chemistry SAR studies?
- Bioactivity Screening : Derivatives are tested for anti-inflammatory activity via COX-2 inhibition assays and cytotoxicity against cancer cell lines (e.g., MCF-7). Substituent modifications (e.g., fluoro or hydroxy groups) enhance potency .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce hepatic clearance, as shown in microsomal stability assays .
Advanced: How to address contradictions in reported biological activity data?
- Assay Standardization : Re-evaluate IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from synthesis byproducts .
- Dose-Response Curves : Use nonlinear regression models to compare EC₅₀ values across studies, accounting for solvent toxicity (e.g., DMSO limits) .
Advanced: How can computational methods predict its reactivity in novel reactions?
- DFT Calculations : Model transition states for Friedel-Crafts acylation to predict regioselectivity (e.g., para vs. ortho substitution) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. THF) to optimize reaction trajectories for cross-coupling steps .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates to design derivatives with tailored reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
